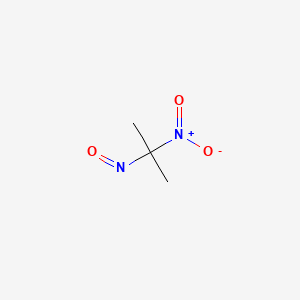2-Nitroso-2-nitropropane
CAS No.: 5275-46-7
Cat. No.: VC19747982
Molecular Formula: C3H6N2O3
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5275-46-7 |
|---|---|
| Molecular Formula | C3H6N2O3 |
| Molecular Weight | 118.09 g/mol |
| IUPAC Name | 2-nitro-2-nitrosopropane |
| Standard InChI | InChI=1S/C3H6N2O3/c1-3(2,4-6)5(7)8/h1-2H3 |
| Standard InChI Key | MYRROMXOABKDLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(N=O)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
The physicochemical properties of 2-nitroso-2-nitropropane are critical for handling and application strategies. Table 1 consolidates key data from experimental measurements and computational predictions .
Table 1: Physical Properties of 2-Nitroso-2-nitropropane
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.091 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 136.1°C at 760 mmHg |
| Flash Point | 36.1°C |
| Vapor Pressure | Not reported |
| LogP (Octanol-Water) | 1.288 |
| Refractive Index | 1.482 |
The compound’s low flash point classifies it as a flammable liquid, necessitating storage in cool, ventilated areas away from ignition sources. Its density, higher than water, suggests it will sink in aqueous environments, posing containment challenges in spill scenarios .
Synthesis and Production Pathways
Synthetic routes to 2-nitroso-2-nitropropane are sparsely documented, but patent literature and older chemical studies provide fragmented insights. A notable method involves the nitrosation of nitroalkanes under controlled conditions. For example, Li et al. (2009) described a reaction where nitropropane derivatives undergo sequential nitrosation using nitrous acid generators, though exact stoichiometric details remain proprietary . Earlier work by Schmidt (1900) and Piloty and Stock (1902) explored the direct nitration of propane derivatives, but yields were suboptimal due to competing oxidation reactions .
Modern approaches may leverage catalytic systems to enhance selectivity. A hypothetical pathway involves:
-
Nitration of Propane: Using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group.
-
Nitrosation: Subsequent treatment with NO gas or NaNO₂ in acidic media to install the nitroso moiety.
Industrial and Research Applications
The dual functional groups of 2-nitroso-2-nitropropane make it a candidate for specialized applications:
-
Energetic Materials: Potential use as a plasticizer or stabilizer in propellants, though stability under storage conditions requires validation.
-
Organic Synthesis: Serving as a nitrosating agent or precursor to heterocyclic compounds (e.g., oxadiazoles).
-
Polymer Chemistry: Crosslinking agent for elastomers, leveraging nitroso groups’ radical scavenging properties.
The compound’s HS code (2904209090) categorizes it under "derivatives containing only nitro or nitroso groups," subject to 5.5% MFN tariffs and 9.0% tax rebates in trade contexts .
Regulatory and Environmental Considerations
Regulatory frameworks for 2-nitroso-2-nitropropane are underdeveloped compared to its nitro counterpart. Key aspects include:
-
Occupational Exposure: No established OSHA Permissible Exposure Limit (PEL), but adherence to ALARA (As Low As Reasonably Achievable) principles is advised.
-
Environmental Fate: Predicted to exhibit moderate mobility in soil due to its LogP of 1.288. Hydrolysis rates and biodegradability data are lacking.
-
Waste Disposal: Incineration in EPA-approved facilities with NOₓ scrubbers to mitigate air pollution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume